molecular formula C21H20Cl2N2O3S B11591731 1-[2-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

1-[2-(2,4-Dichlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B11591731
M. Wt: 451.4 g/mol
InChI Key: MRGWXDBEMJHUDT-UHFFFAOYSA-N
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Description

1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is a complex organic compound that features a unique structure combining benzenesulfonyl, dichlorophenyl, oxazole, and azepane moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative. The benzenesulfonyl group is introduced through a sulfonylation reaction, where a benzenesulfonyl chloride reacts with the oxazole derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group or even to a benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit human neutrophil elastase (hNE) by binding to its active site, thereby preventing the enzyme from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(BENZENESULFONYL)-2-(2,4-DICHLOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE is unique due to its combination of structural features, which confer specific biological activities and chemical reactivity. The presence of both the benzenesulfonyl and dichlorophenyl groups enhances its potential as an enzyme inhibitor and its versatility in chemical synthesis .

Properties

Molecular Formula

C21H20Cl2N2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(2,4-dichlorophenyl)-1,3-oxazole

InChI

InChI=1S/C21H20Cl2N2O3S/c22-15-10-11-17(18(23)14-15)19-24-20(29(26,27)16-8-4-3-5-9-16)21(28-19)25-12-6-1-2-7-13-25/h3-5,8-11,14H,1-2,6-7,12-13H2

InChI Key

MRGWXDBEMJHUDT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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